(3S)-3-Carboxy-3-hydroxypropanoyl-CoA is a significant intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. This compound plays a crucial role in energy production and biosynthetic processes within living organisms.
The synthesis of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA can occur via several pathways:
The enzymatic reactions typically require cofactors such as ATP and involve several steps, including hydration, oxidation, and transfer of acyl groups. The efficiency of these reactions can vary based on the organism and environmental conditions.
The molecular structure of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA includes:
(3S)-3-Carboxy-3-hydroxypropanoyl-CoA participates in several key biochemical reactions:
These reactions are typically catalyzed by specific enzymes that facilitate the transfer of functional groups and energy-rich bonds, often requiring ATP or other nucleotides as energy sources.
The mechanism of action for (3S)-3-Carboxy-3-hydroxypropanoyl-CoA involves:
(3S)-3-Carboxy-3-hydroxypropanoyl-CoA has several applications in scientific research:
This comprehensive understanding of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA highlights its significance in biochemistry and potential applications in biotechnology and medicine.
(3S)-3-Carboxy-3-hydroxypropanoyl-CoA (also known as (S)-Malyl-CoA or L-Malyl-CoA) is a specialized acyl-CoA derivative that occupies critical intersections in central carbon metabolism. This section examines its biosynthetic origins, enzymatic formation mechanisms, and stereochemical requirements.
The compound arises from the formal condensation of coenzyme A (CoA) with (3S)-3-carboxy-3-hydroxypropanoic acid (L-malic acid). Malic acid, a C₄ dicarboxylic acid, is a key TCA cycle intermediate and glyoxylate shunt metabolite. Its biosynthesis occurs via:
Microorganisms like Aspergillus flavus and Penicillium viticola natively produce high malate titers from glucose or glycerol (e.g., 113 g/L in A. flavus) [2]. Metabolic engineering in Saccharomyces cerevisiae has amplified yields by overexpressing PYC2 (pyruvate carboxylase) and cytosolic MDH3 (malate dehydrogenase), achieving 59 g/L malate [4]. CoA provides the thiol group for conjugation, activating malate for entry into acyl-CoA metabolic pools [1] [5].
Table 1: Microbial Production of Malic Acid as Precursor
Microorganism | Substrate | Malate Titer (g/L) | Yield (mol/mol) |
---|---|---|---|
Aspergillus flavus | Glucose | 113 | 1.26 |
Penicillium viticola | Glucose | 131 | 1.34 |
Saccharomyces cerevisiae (engineered) | Glucose | 59 | 0.42 |
Aspergillus oryzae | Glycerol | 45.43 | 0.37 (g/g) |
Conjugation of malate to CoA is ATP-dependent and proceeds via a two-step enzymatic mechanism:
Carboxylate Activation:L-Malate is activated by ATP to form malyl-adenylate (acyl-adenylate intermediate), releasing pyrophosphate (PPᵢ). This reaction is catalyzed by CoA ligases (e.g., ATP-grasp enzymes) [7].
Nucleophilic Attack:The thiol group of CoA attacks the activated carbonyl carbon of malyl-adenylate, displacing AMP and forming the thioester bond of (3S)-3-carboxy-3-hydroxypropanoyl-CoA [1] [7].
Key Enzymes Involved:
Table 2: Enzymes Catalyzing Malyl-CoA Formation
Enzyme | Reaction Catalyzed | Cofactor |
---|---|---|
Malate-CoA ligase | L-Malate + ATP + CoA → Malyl-CoA + AMP + PPᵢ | ATP, Mg²⁺ |
Pyruvate carboxylase | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pᵢ | Biotin, ATP |
Malate dehydrogenase | Oxaloacetate + NADH ↔ L-Malate + NAD⁺ | NADH |
The (3S) configuration is enzymatically enforced due to:
Stereochemical Differentiation:
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